Mdmb-fub7aica

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de MDMB-FUB7AICA implique plusieurs étapes, commençant par la préparation de la structure de base du pyrrolo[2,3-b]pyridineLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol .

Méthodes de production industrielle : La production industrielle de this compound n'est pas bien documentée en raison de son utilisation principale dans la recherche. La synthèse impliquerait probablement des techniques de synthèse organique à grande échelle, y compris l'utilisation de réacteurs automatisés et de systèmes de purification pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for MDMB-FUB7AICA due to its ester and amide bonds.

Ester Hydrolysis

-

Mechanism : Acid- or base-catalyzed cleavage of the methyl ester group.

-

Conditions :

-

Products :

Amide Hydrolysis

-

Mechanism : Slower than ester hydrolysis, requiring stronger acidic/basic conditions .

-

Conditions : Concentrated HCl (6M) at 80°C or NaOH (5M) at 60°C .

-

Products :

-

Pyrrolo[2,3-b]pyridine-3-carboxylic acid and 2-amino-3,3-dimethylbutanoate.

-

Oxidation Reactions

This compound is susceptible to oxidation, particularly at the pyrrolopyridine and fluorophenyl groups.

Autoxidation

-

Mechanism : Radical-mediated oxidation under ambient oxygen .

-

Conditions : Exposure to light or transition metals (e.g., Fe³⁺) .

-

Products :

Peroxide-Mediated Oxidation

Thermal Degradation

Thermal stability studies reveal decomposition pathways under elevated temperatures.

| Temperature | Degradation Pathway | Major Products |

|---|---|---|

| 100–150°C | Ester pyrolysis | CO₂, methanol, and unsaturated amides |

| >200°C | Amide bond cleavage | Pyrrolopyridine fragments and CO₂ |

Photodegradation

UV light induces structural changes via:

-

Products :

-

Fluorobenzaldehyde and pyrrolopyridine derivatives.

-

Stability in Solid-State Formulations

This compound exhibits limited stability in amorphous solid dispersions:

-

Moisture-Induced Reactivity : Water absorption at >60% RH accelerates hydrolysis .

-

Excipient Interactions :

Spectroscopic Evidence of Reactivity

Key Stability Recommendations

Applications De Recherche Scientifique

MDMB-FUB7AICA is primarily used in scientific research for the following purposes:

Chemistry: It serves as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.

Biology: Researchers use it to study the interaction of synthetic cannabinoids with biological systems, particularly the cannabinoid receptors.

Medicine: Although not used therapeutically, it helps in understanding the pharmacological effects of synthetic cannabinoids.

Industry: It is used in forensic laboratories for the detection and analysis of synthetic cannabinoids in biological and environmental samples

Mécanisme D'action

MDMB-FUB7AICA exerts its effects by acting as a potent agonist for the cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological and pharmacological effects, including altered perception, mood changes, and potential toxic effects .

Comparaison Avec Des Composés Similaires

MDMB-FUB7AICA est similaire à d'autres cannabinoïdes synthétiques tels que :

- MDMB-FUBINACA

- ADB-FUBINACA

- AMB-FUBINACA

- MDMB-CHIMICA

- 5F-MDMB-PINACA

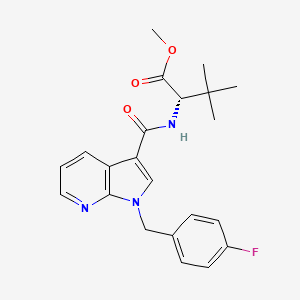

Unicité : this compound est unique en raison de ses caractéristiques structurelles spécifiques, notamment le noyau pyrrolo[2,3-b]pyridine et le groupe 4-fluorophénylméthyle. Ces éléments structurels contribuent à sa forte affinité pour les récepteurs cannabinoïdes et à son profil pharmacologique distinct .

Propriétés

Formule moléculaire |

C22H24FN3O3 |

|---|---|

Poids moléculaire |

397.4 g/mol |

Nom IUPAC |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C22H24FN3O3/c1-22(2,3)18(21(28)29-4)25-20(27)17-13-26(19-16(17)6-5-11-24-19)12-14-7-9-15(23)10-8-14/h5-11,13,18H,12H2,1-4H3,(H,25,27)/t18-/m1/s1 |

Clé InChI |

HLKNMMBZMILVCN-GOSISDBHSA-N |

SMILES isomérique |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |

SMILES canonique |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.